(3-Bromopropyl)triphenylphosphonium bromide
Overview
Description
(3-Bromopropyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C21H21Br2P and its molecular weight is 464.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(3-Bromopropyl)triphenylphosphonium bromide is an electrophilic reagent . It is primarily used in electrophilic substitution reactions . The primary targets of this compound are nucleophilic agents with which it interacts during these reactions .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions . In organic synthesis, it is often used in reactions between nucleophiles and electrophiles, such as the introduction of iodine groups . It can also serve as a precursor to catalysts, promoting the progress of some organic reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nucleophilic agents it interacts with. It has been involved in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry, semipinacol rearrangement and direct arylation, olefination of benzaldehydes, C-H activation/cycloisomerization, intramolecular dehydrobromination, and cycloisomerizations of bromodienes and enynes .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, it has been found to have significant inhibitory effects on ovarian cancer stem-like cells . It is also used as a flame retardant for solid antimony salts . When a fire occurs, halogenated flame retardants, including this compound, can release a large amount of smoke and toxic hydrogen halides, causing secondary harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment. Its stability may be affected by factors such as temperature and pH. In terms of safety, it should be used in a well-ventilated area and stored in a sealed container . It is also important to follow correct laboratory operating procedures and comply with relevant regulations .
Biochemical Analysis
Biochemical Properties
It is known to participate in various chemical reactions, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known to participate in various chemical reactions, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromopropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHUZZUGJRPGKW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957481 | |
Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3607-17-8 | |
Record name | (3-Bromopropyl)triphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3607-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromopropyl)triphenylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3607-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Bromopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(3-bromopropyl)triphenylphosphorus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (3-Bromopropyl)triphenylphosphonium bromide typically synthesized?
A2: While traditional methods exist, a rapid synthesis method using microwave irradiation has been reported, achieving synthesis in just 2 minutes []. This method offers a time-efficient alternative to conventional procedures.
Q2: Can this compound be converted to other salts?
A3: Yes, the bromide salt can be easily converted to the corresponding iodide salt in water, highlighting the compound's versatility for different applications [].
Q3: Are there any structural characterization studies on this compound?
A4: Yes, X-ray crystallography studies have been conducted on this compound, revealing that the bromopropyl moiety adopts an extended conformation []. Interestingly, the C-Br vector's orientation in this structure shows similarities to the N-Br vector in the related compound, (2-aminoethyl)triphenylphosphonium bromide hydrobromide []. This structural insight might be relevant for understanding the compound's biological activity and potential interactions with biological targets.
Q4: What are the applications of this compound in material science?
A5: this compound serves as a precursor for synthesizing novel insoluble bactericidal ceramisite fillers []. These fillers exhibit antibacterial activity against heterotrophic bacteria in simulated industrial recirculation water, showcasing their potential for water purification applications [].
Q5: Can this compound be used to synthesize other interesting molecules?
A6: Absolutely! It's a valuable reagent in organic synthesis. For example, it reacts with potassium hydride to form Triphenylphosphonium-cyclopropylid, a compound with a unique pyramidal carbanion structure confirmed by X-ray diffraction analysis []. Additionally, it can be used to create stable R3P+(CH2)nS2O3− compounds that act as masked thiolate ligands, which have potential in gold nanoparticle functionalization for bio-recognition systems [].
Q6: How does this compound react with metals?
A7: Aqueous solutions of this compound can dissolve zero-valent metals []. This reaction, initially following second-order kinetics, depends on both the metal and bromide concentrations. Interestingly, this dissolution behavior is similar to how zero-valent metals interact with methylmercuric acetate and other organometallic compounds [].
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